molecular formula C9H14O B13417834 cis-rel-(3R,7S)-Octahydro-5H-inden-5-one

cis-rel-(3R,7S)-Octahydro-5H-inden-5-one

Cat. No.: B13417834
M. Wt: 138.21 g/mol
InChI Key: FSUBUYXKSKDDHL-JGVFFNPUSA-N
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Description

cis-rel-(3R,7S)-Octahydro-5H-inden-5-one: is a stereoisomer of the compound Octahydro-5H-inden-5-one

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-rel-(3R,7S)-Octahydro-5H-inden-5-one typically involves the hydrogenation of indanone derivatives under specific conditions. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures. The stereochemistry of the product is controlled by the choice of catalyst and reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the desired stereoisomer is obtained.

Chemical Reactions Analysis

Types of Reactions

cis-rel-(3R,7S)-Octahydro-5H-inden-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions vary depending on the desired product, but may include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

cis-rel-(3R,7S)-Octahydro-5H-inden-5-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of stereoisomerism and its effects on biological activity.

    Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of cis-rel-(3R,7S)-Octahydro-5H-inden-5-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Octahydro-1H-inden-5-ol: An alcohol derivative of hydrindane.

    Octahydro-5H-inden-5-one: The parent compound of cis-rel-(3R,7S)-Octahydro-5H-inden-5-one.

    Hydrindane: The core structure from which these compounds are derived.

Uniqueness

This compound is unique due to its specific stereochemistry, which can impart distinct physical and chemical properties compared to its isomers. This uniqueness makes it valuable in applications where stereochemistry plays a critical role, such as in drug design and synthesis of complex organic molecules.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(3aR,7aS)-1,2,3,3a,4,6,7,7a-octahydroinden-5-one

InChI

InChI=1S/C9H14O/c10-9-5-4-7-2-1-3-8(7)6-9/h7-8H,1-6H2/t7-,8+/m0/s1

InChI Key

FSUBUYXKSKDDHL-JGVFFNPUSA-N

Isomeric SMILES

C1C[C@H]2CCC(=O)C[C@H]2C1

Canonical SMILES

C1CC2CCC(=O)CC2C1

Origin of Product

United States

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